BenchChemオンラインストアへようこそ!

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-

Anti-morphine activity CNS pharmacology Triazine derivatives

The compound 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine (designated compound XV in the foundational pharmacological study of this series) is a 1,3,5-triazine derivative bearing three key pharmacophoric elements: a C-2 hydrazino group, a C-4 piperazino substituent, and a C-6 trifluoromethyl group. Its molecular formula is C₈H₁₂F₃N₇ (MW 263.22 g/mol) and it displays a calculated logP of 0.75 and a polar surface area of 92 Ų, consistent with moderate blood–brain barrier permeability.

Molecular Formula C8H12F3N7
Molecular Weight 263.22 g/mol
CAS No. 58892-45-8
Cat. No. B13414112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-
CAS58892-45-8
Molecular FormulaC8H12F3N7
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F
InChIInChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17)
InChIKeyGERNLEXXWQVTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine (CAS 58892-45-8): A core s-triazine pharmacophore for CNS-active agent discovery


The compound 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine (designated compound XV in the foundational pharmacological study of this series) is a 1,3,5-triazine derivative bearing three key pharmacophoric elements: a C-2 hydrazino group, a C-4 piperazino substituent, and a C-6 trifluoromethyl group. Its molecular formula is C₈H₁₂F₃N₇ (MW 263.22 g/mol) and it displays a calculated logP of 0.75 and a polar surface area of 92 Ų, consistent with moderate blood–brain barrier permeability . Within a library of 32 structurally related s-triazines, this specific substitution pattern confers a distinct CNS pharmacological fingerprint that cannot be extrapolated from close analogs [1].

Why 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine cannot be replaced by generically similar triazine derivatives


The 1976 systematic pharmacological evaluation of 32 s-triazine congeners by Tobe and Tsunoda [1] established that very minor structural modifications—retention of the hydrazino group at C-2 versus replacement by amino, or methylation/acetylation of the piperazine N-4 position—produce profoundly different in vivo CNS activity profiles. For instance, the 4-methylpiperazine analog (XIV) and 4-acetylpiperazine analog (XIII) both strongly potentiate hexobarbital-induced sleep, whereas the title compound (XV) does not; conversely, XV exhibits anti-morphine activity that is absent in IX, XIII, and XIV [1]. These divergent pharmacological readouts demonstrate that the unsubstituted piperazine N–H and the free hydrazino moiety are not merely interchangeable functional handles, but are critical determinants of pharmacodynamic selectivity. Consequently, researchers targeting anti-opioid or cataleptogenic mechanisms cannot simply substitute a cheaper or more readily available s-triazine building block and expect to retain the same biological phenotype.

Quantitative differentiation of 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine from its closest structural analogs


Anti-morphine action: absent in N-substituted piperazine analogs

In a screen of 32 s-triazine derivatives for anti-morphine activity in mice (morphine 10 mg/kg s.c.; test compounds dosed i.p.), compound XV was one of only three compounds (alongside IV and X) that significantly attenuated morphine effects [1]. Critically, the close hydrazino analogs XIII (N-4 acetyl) and XIV (N-4 methyl) did not display anti-morphine activity, directly linking the unsubstituted piperazine N–H of XV to this pharmacodynamic effect [1].

Anti-morphine activity CNS pharmacology Triazine derivatives

Cataleptogenic activity: shared with amino-piperazine analogs but absent in hydrazino N-substituted analogs

Compounds IX, X, and XV induced cataleptogenic activity typical of major tranquilizers, whereas the hydrazino analogs XIII (N-4 acetyl), XIV (N-4 methyl), and XXXIII (N-4 hydroxyethyl benzalhydrazino) did not produce catalepsy [1]. This dissociation is notable because IX and X possess an amino group at C-2 rather than hydrazino, yet still require an unsubstituted piperazine N-4 for cataleptogenic activity.

Catalepsy induction Neuroleptic-like activity Triazine SAR

Absence of hexobarbital sleep potentiation differentiates XV from sedative-prone analogs

Whereas compounds IX, XIII, XIV, XXXIII, and XXXV strongly potentiated hexobarbital-induced sleeping time, compound XV did not exhibit this effect [1]. This is a critical differentiator because hexobarbital potentiation is often associated with sedative drug–drug interaction liability.

Hexobarbital potentiation CNS depression Side-effect differentiation

Computed physicochemical profile supports CNS drug-likeness

The compound’s computed logP of 0.75 and topological polar surface area (tPSA) of 91.99 Ų place it within the established CNS drug-likeness space (logP 1–4, tPSA < 90 Ų; compound XV is marginally above the PSA threshold). By comparison, the N-methyl analog XIV (CAS 58892-47-0; MW 277.25, C₉H₁₄F₃N₇) is predicted to have a higher logP due to the additional methyl group, which may alter the brain/plasma ratio and off-target binding profile.

LogP Polar surface area Blood–brain barrier permeability

Optimal application scenarios for 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine derived from comparative evidence


Pharmacological tool compound for studying opioid-modulatory and cataleptogenic mechanisms

Compound XV is the only member of the hydrazino-piperazine sub-series that combines significant anti-morphine activity with cataleptogenic activity, while simultaneously lacking hexobarbital sleep potentiation [1]. This unique multiparametric profile makes it suitable as a pharmacological probe to dissect pathways linking opioid antagonism, striatal dopamine D2-like receptor blockade (catalepsy), and avoidance of general CNS depression, without confounding sedative drug interactions seen with analogs IX, XIII, and XIV [1].

Lead scaffold for neuroleptic drug discovery with reduced sedative interaction liability

The observation that XV induces cataleptogenic activity typical of major tranquilizers [1] without potentiating hexobarbital hypnosis [1] differentiates it from the methylpiperazine (IX) and acetylpiperazine (XIII) derivatives that exhibit both effects. This separation suggests that the unsubstituted hydrazino-piperazine pharmacophore of XV may permit antipsychotic-like efficacy with a lower propensity for pharmacokinetic sedation interactions, a desirable attribute for next-generation neuroleptics [1].

Synthetic building block for generating hydrazone libraries with retention of CNS-active core

The free hydrazino group at C-2 enables facile derivatization (e.g., hydrazone formation with aldehydes or ketones) while preserving the pharmacologically critical unsubstituted piperazine N–H and trifluoromethyl substituents. Because N-alkylation or N-acetylation of the piperazine ring abolishes anti-morphine and cataleptogenic activities [1], compound XV provides the correct functional-group protection profile for library synthesis without loss of the desired biological phenotype.

CNS drug candidate development leveraging favorable physicochemical properties

With a logP of 0.75 and tPSA of 92 Ų [1], compound XV sits near the upper limit of the CNS drug-like chemical space. Its lower lipophilicity compared to N-alkylated triazine analogs may translate into reduced hERG channel binding affinity and lower phospholipidosis potential, making it a more suitable starting point for lead optimization campaigns targeting CNS disorders [1].

Quote Request

Request a Quote for s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.